![molecular formula C9H5ClO3 B3112011 7-chloro-4-hydroxy-2H-chromen-2-one CAS No. 18735-81-4](/img/structure/B3112011.png)
7-chloro-4-hydroxy-2H-chromen-2-one
Overview
Description
7-chloro-4-hydroxy-2H-chromen-2-one is a derivative of coumarin . Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . They are valuable kinds of oxygen-containing heterocycles widely found in nature . More than 1300 coumarin derivatives have been identified, which are mainly obtained from the secondary metabolite in green plants, fungi, and bacteria .
Synthesis Analysis
The synthesis of coumarin systems has been considered for many organic and pharmaceutical chemists . The synthesis methods are carried out in the classical and non-classical conditions particularly under green conditions such as using green solvent, catalyst, and other procedures . In an interesting procedure, the reaction of epichlorohydrin with 7-hydroxy-4-methyl-2H-chromen-2-one under reflux conditions yielded 4-methyl-7-(oxiran-2-ylmethoxy)-2H-chromen-2-one .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a coumarin ring . Many synthetic coumarins with a type of pharmacophoric groups at C-3, C-4, and C-7 positions have been intensively screened for different biological properties .Chemical Reactions Analysis
The reaction of epichlorohydrin with 7-hydroxy-4-methyl-2H-chromen-2-one under reflux conditions yielded 4-methyl-7-(oxiran-2-ylmethoxy)-2H-chromen-2-one . Then, the reaction of this compound with various azoles led to a series of coumarin-derived azolyl ethanols .Scientific Research Applications
1. Catalysis in Organic Synthesis
7-Chloro-4-hydroxy-2H-chromen-2-one derivatives have been utilized in catalytic processes. For instance, polystyrene-supported 1,5,7-triazabicyclo[4.4.0]dec-5-ene catalysts used in Michael additions involve 4-hydroxycoumarin derivatives for synthesizing compounds like Warfarin and its analogues. This application is significant in organic synthesis, providing efficient and environmentally friendly methods for preparing pharmacologically active compounds (Alonzi et al., 2014).
2. Antibacterial Properties
Compounds synthesized from this compound have shown promising antibacterial properties. A study by Behrami and Vaso (2017) reported the synthesis of several compounds from 4-Amino-7-chloro-2-oxo-2H-chromen-3-carbaldehyde, which exhibited bacteriostatic and bactericidal activity against bacterial strains like Staphylococcus aureus and E. coli (Behrami & Vaso, 2017).
3. Antimicrobial and Antifungal Activities
Derivatives of this compound have been incorporated into multi-component reactions to produce compounds with remarkable antimicrobial activity against various bacterial strains and fungi (El Azab et al., 2014). Similarly, other studies have synthesized compounds like hydroxy-3-pyrazolyl-4H-chromen-4-ones which demonstrated antimicrobial and antioxidant activities (Hatzade et al., 2008).
4. Fluorescence Analysis
The compound 7-chloro-4-methyl-6-nitro-2H-chromen-2-one, derived from 7-chloro-4-methyl-2H-chromen-2-one, has been identified as a novel reagent for fluorescence analysis. This derivative can form highly fluorescent derivatives with amines, indicating its potential use in analytical chemistry (Noe, Kornilios, & Lachmann, 2003).
5. Anticancer Drug Development
In cancer research, this compound derivatives have shown potential as leads for new anticancer drugs. Studies involving molecular modeling and docking suggest that certain stereoisomers of these compounds may act as DNA intercalators, opening avenues for the development of novel anticancer therapies (Rubim de Santana et al., 2020).
6. Spectral and Acid-Base Properties
Research on derivatives of this compound, such as 7-hydroxyflavone, has provided insights into their spectral and fluorescent properties. The substitution effects on these properties have been extensively studied, contributing to our understanding of their potential applications in photophysics and photochemistry (Serdiuk & Roshal, 2015).
Mechanism of Action
Target of Action
It’s worth noting that coumarin derivatives, to which this compound belongs, have been extensively studied for their diverse biological activities .
Mode of Action
Coumarin derivatives have been known to interact with various biological targets, leading to a range of effects . For instance, some coumarins have been tested for anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral, and DNA gyrase inhibitors .
Biochemical Pathways
Given the broad range of biological activities exhibited by coumarin derivatives, it can be inferred that these compounds likely interact with multiple biochemical pathways .
Result of Action
Coumarin derivatives have been associated with a wide range of biological activities, suggesting that they may exert diverse effects at the molecular and cellular levels .
Action Environment
It’s worth noting that the synthesis of coumarin derivatives can be carried out under green conditions, such as using green solvents and catalysts .
Safety and Hazards
properties
IUPAC Name |
7-chloro-4-hydroxychromen-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClO3/c10-5-1-2-6-7(11)4-9(12)13-8(6)3-5/h1-4,11H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKVBFOLFCIJRRE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)OC(=O)C=C2O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20716070 | |
Record name | 7-Chloro-4-hydroxy-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20716070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
18735-81-4 | |
Record name | 7-Chloro-4-hydroxycoumarin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18735-81-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Chloro-4-hydroxy-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20716070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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